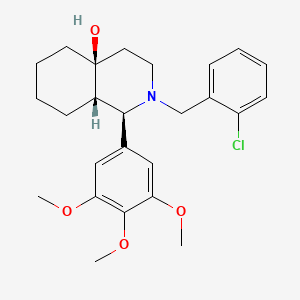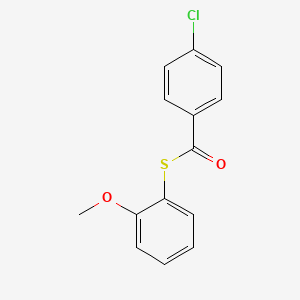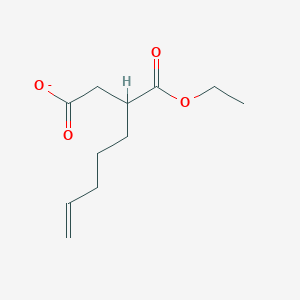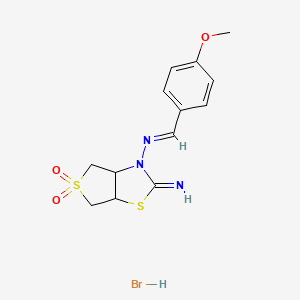
C13H16BrN3O3S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C13H16BrN3O3S2 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate . This compound is characterized by its complex structure, which includes bromine, nitrogen, oxygen, and sulfur atoms. It has a molecular weight of 406.3 g/mol.
Méthodes De Préparation
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves several steps. One common method includes the reaction of 2-bromo-4-nitroaniline with diethyldithiocarbamic acid in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: has several applications in scientific research:
Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Biology: The compound is utilized in structure-based drug design and refinement of x-ray crystal complexes.
Industry: The compound is used in various industrial processes, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate lies in its combination of bromine, nitro, and dithiocarbamate groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16BrN3O3S2 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
3-[(E)-(4-methoxyphenyl)methylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C13H15N3O3S2.BrH/c1-19-10-4-2-9(3-5-10)6-15-16-11-7-21(17,18)8-12(11)20-13(16)14;/h2-6,11-12,14H,7-8H2,1H3;1H/b14-13?,15-6+; |
Clé InChI |
UEMUFQGXRYICDI-MVQTVNSSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/N2C3CS(=O)(=O)CC3SC2=N.Br |
SMILES canonique |
COC1=CC=C(C=C1)C=NN2C3CS(=O)(=O)CC3SC2=N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


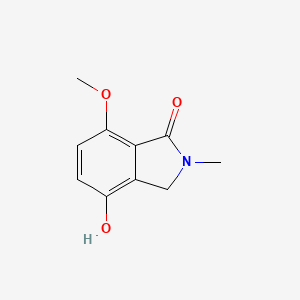
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
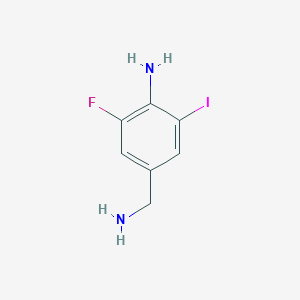
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
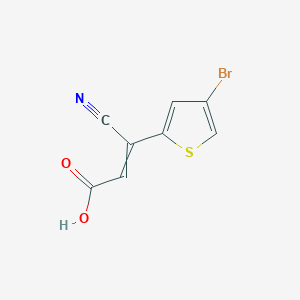
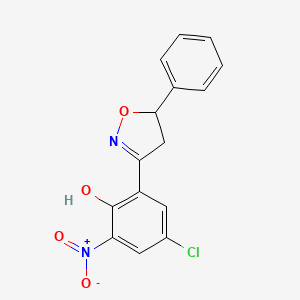
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
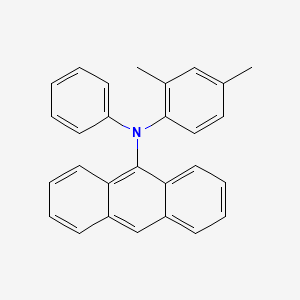
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
